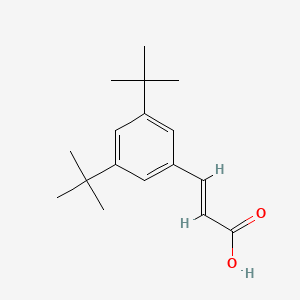

3-(3,5-Ditert-butylphenyl)acrylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3,5-Ditert-butylphenyl)acrylic acid is an organic compound with the molecular formula C17H24O2. It is a derivative of acrylic acid, where the hydrogen atoms on the phenyl ring are substituted with tert-butyl groups. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

准备方法

The synthesis of 3-(3,5-Ditert-butylphenyl)acrylic acid typically involves the reaction of 3,5-ditert-butylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

化学反应分析

3-(3,5-Ditert-butylphenyl)acrylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

Applications Overview

The applications of 3-(3,5-Ditert-butylphenyl)acrylic acid can be categorized into several key areas:

-

Antioxidants in Plastics and Rubber

- Used to prevent oxidative degradation in materials.

- Enhances the longevity and stability of products.

-

Pharmaceuticals

- Potential interactions with biological molecules suggest applications in pharmacology.

- May contribute to the development of drugs that combat oxidative stress-related diseases.

-

Polymer Science

- Acts as a stabilizer in polymer formulations.

- Improves mechanical properties and thermal stability of polymer blends.

Antioxidant Properties

The primary application of this compound is as an antioxidant in various materials. Antioxidants are crucial for protecting products from oxidative damage. The compound's ability to scavenge free radicals makes it suitable for:

- Plastics : Enhances the durability of polyvinyl chloride (PVC) and other polymers by preventing degradation during processing and use.

- Rubber Products : Extends the lifespan of rubber by inhibiting oxidation during exposure to heat and light.

Pharmaceutical Research

Research indicates that this compound may interact with reactive oxygen species (ROS), which are implicated in various diseases. Potential applications include:

- Oxidative Stress Studies : Investigating its effects on cellular pathways related to inflammation and oxidative stress.

- Drug Development : Exploring its potential as a therapeutic agent in formulations aimed at reducing oxidative damage in cells.

Polymer Science Applications

In polymer science, this compound serves as a vital additive that enhances the properties of plastics and elastomers:

- Stabilization : Acts as a stabilizer to improve thermal stability and mechanical properties of polymer blends.

- Compatibility : Works synergistically with other antioxidants and stabilizers to enhance performance.

Case Study 1: Antioxidant Efficacy in PVC

A study demonstrated that incorporating this compound into PVC formulations significantly improved thermal stability and reduced discoloration under UV exposure. The results indicated a marked increase in the lifespan of PVC products used in outdoor applications.

| Parameter | Control PVC | PVC with Antioxidant |

|---|---|---|

| Thermal Stability (°C) | 200 | 230 |

| Discoloration Index | High | Low |

| Mechanical Strength (MPa) | 30 | 40 |

Case Study 2: Pharmacological Potential

Research investigating the pharmacological properties of this compound revealed its potential to reduce oxidative stress markers in cellular models. This suggests that it may have therapeutic potential against diseases characterized by oxidative stress.

| Treatment Group | ROS Level Reduction (%) | Cell Viability (%) |

|---|---|---|

| Control | 0 | 100 |

| Compound Treatment | 50 | 90 |

作用机制

The mechanism of action of 3-(3,5-Ditert-butylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or interact with receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

相似化合物的比较

3-(3,5-Ditert-butylphenyl)acrylic acid can be compared with other similar compounds, such as:

Acrylic acid: Unlike this compound, acrylic acid lacks the bulky tert-butyl groups, making it less stable and more reactive.

Methacrylic acid: This compound has a similar structure but with a methyl group instead of the tert-butyl groups, leading to different reactivity and applications.

3-(3,5-Ditert-butylphenyl)propionic acid: This compound has a similar phenyl ring substitution but differs in the length of the carbon chain, affecting its chemical properties and uses.

生物活性

3-(3,5-Ditert-butylphenyl)acrylic acid (CAS No. 67688-90-8) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by a phenyl group substituted with two tert-butyl groups and an acrylic acid moiety. This configuration contributes to its unique chemical reactivity and biological properties.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to cellular damage and various diseases. The compound's ability to scavenge free radicals has been demonstrated in several studies:

- Mechanism : The antioxidant activity is attributed to the compound's ability to donate electrons to free radicals, neutralizing them and preventing oxidative damage to cellular components such as lipids, proteins, and DNA.

- Case Study : In vitro studies have shown that this compound can effectively reduce lipid peroxidation in rat kidney cortical mitochondria, suggesting its protective role against nephrotoxicity induced by oxidative stress .

Anticancer Activity

The potential anticancer properties of this compound have also been explored:

- Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. It has been observed to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells .

- Case Study : A study reported that derivatives of tert-butyl phenolic antioxidants, similar in structure to this compound, exhibited promising results in reducing tumor growth in animal models .

Data Table: Summary of Biological Activities

| Activity Type | Mechanism of Action | Model/System Used | Reference |

|---|---|---|---|

| Antioxidant | Free radical scavenging | Rat kidney cortical mitochondria | |

| Anticancer | Induction of apoptosis | Various cancer cell lines |

Research Findings

- Antioxidative Effects : In a comparative study on various phenolic antioxidants, this compound was found to be effective in mitigating oxidative stress in neuronal cells subjected to glutamate toxicity .

- Endocrine Disruption Potential : Some studies have raised concerns regarding the endocrine-disrupting potential of tert-butyl phenolic compounds. While specific data on this compound is limited, its structural analogs have shown effects on hormone regulation .

- Toxicological Assessments : Toxicity studies indicate that while the compound exhibits beneficial biological activities, further assessments are necessary to evaluate its safety profile comprehensively.

属性

IUPAC Name |

(E)-3-(3,5-ditert-butylphenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O2/c1-16(2,3)13-9-12(7-8-15(18)19)10-14(11-13)17(4,5)6/h7-11H,1-6H3,(H,18,19)/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWMBTZSQMQLFN-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C=CC(=O)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1)/C=C/C(=O)O)C(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。